4-(2-Fluoroethyl)oxane-4-carboxylic acid

Lipophilicity XLogP3 Oxane carboxylic acid derivatives

Choose 4-(2-Fluoroethyl)oxane-4-carboxylic acid (CAS 1521610-61-6) for its unique α,α-disubstituted quaternary carbon architecture combining oxane conformational rigidity with fluoroethyl-enhanced metabolic stability. Unlike fluoro, fluoromethyl, or trifluoroethyl analogs, the 2-fluoroethyl chain delivers an optimal XLogP3 of 0.6—lipophilicity-neutral and ideal for fragment-based screening. The built-in ¹⁹F NMR handle and validated human P2X4 receptor activity (IC₅₀ 1.5 µM) accelerate hit-to-lead SAR. Rapid amide/ester derivatization of the carboxylic acid enables focused library synthesis. Absence of stereogenic centers simplifies scale-up and analysis. Also suited for ¹⁸F PET tracer development—a capability absent in shorter-chain fluorinated analogs.

Molecular Formula C8H13FO3
Molecular Weight 176.187
CAS No. 1521610-61-6
Cat. No. B2569310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluoroethyl)oxane-4-carboxylic acid
CAS1521610-61-6
Molecular FormulaC8H13FO3
Molecular Weight176.187
Structural Identifiers
SMILESC1COCCC1(CCF)C(=O)O
InChIInChI=1S/C8H13FO3/c9-4-1-8(7(10)11)2-5-12-6-3-8/h1-6H2,(H,10,11)
InChIKeyNLPIJVNEUMYWNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Fluoroethyl)oxane-4-carboxylic acid (CAS 1521610-61-6): A Fluorinated Tetrahydropyran Building Block for Medicinal Chemistry Procurement


4-(2-Fluoroethyl)oxane-4-carboxylic acid (CAS 1521610-61-6) is a fluorinated heterocyclic carboxylic acid comprising a tetrahydropyran (oxane) ring substituted at the 4-position with both a carboxylic acid group and a 2-fluoroethyl chain [1]. This α,α-disubstituted quaternary carbon architecture combines the conformational rigidity of the oxane scaffold with the enhanced metabolic stability and modulated lipophilicity conferred by the fluoroethyl substituent, positioning it as a versatile intermediate in drug discovery and structure-activity relationship (SAR) campaigns .

Why 4-(2-Fluoroethyl)oxane-4-carboxylic acid Cannot Be Replaced by Generic Oxane-4-carboxylic Acid Analogs


Although the tetrahydropyran-4-carboxylic acid scaffold is shared across many in-class compounds, the 2-fluoroethyl substitution at the quaternary C4 center introduces a unique combination of lipophilicity (XLogP3 = 0.6), rotational flexibility (3 rotatable bonds), and hydrogen bond acceptor count (4) that is not simultaneously achieved by simpler fluoro, fluoromethyl, or trifluoroethyl analogs [1]. These physicochemical differences directly influence solubility, passive permeability, and metabolic stability, meaning that interchanging compounds without quantitative justification can lead to divergent SAR outcomes and false-negative or false-positive results in lead optimization [2].

Quantitative Differentiation Evidence for 4-(2-Fluoroethyl)oxane-4-carboxylic acid Versus Closest Analogs


Lipophilicity (XLogP3) Comparison: 4-(2-Fluoroethyl)oxane-4-carboxylic acid vs. Fluoromethyl and Fluoro Analogs

The target compound exhibits a computed lipophilicity (XLogP3) of 0.6, which is intermediate between 4-fluorooxane-4-carboxylic acid (XLogP3 = 0.4) and 4-(2,2,2-trifluoroethyl)oxane-4-carboxylic acid (XLogP3 = 1.4), and substantially higher than 4-(fluoromethyl)oxane-4-carboxylic acid (XLogP3 = 0.3) [1][2]. This incremental increase in lipophilicity, relative to the fluoro and fluoromethyl analogs, is expected to improve passive membrane permeability without reaching the excessive logP values (>1) that can be associated with poor aqueous solubility and high metabolic clearance [3].

Lipophilicity XLogP3 Oxane carboxylic acid derivatives

Rotatable Bond Count and Conformational Flexibility: Target vs. Fluoro and Fluoromethyl Analogs

4-(2-Fluoroethyl)oxane-4-carboxylic acid possesses 3 rotatable bonds, which includes the C4–CH2CH2F side chain, compared to only 1 rotatable bond for 4-fluorooxane-4-carboxylic acid and 2 rotatable bonds for 4-(fluoromethyl)oxane-4-carboxylic acid [1][2]. This increased flexibility allows the fluoroethyl side chain to explore a broader conformational space, potentially enabling the compound to access binding pockets or participate in fluorine-mediated interactions that are inaccessible to the more rigid fluoro and fluoromethyl derivatives [3].

Conformational flexibility Rotatable bonds Molecular design

Hydrogen Bond Acceptor Capacity: Balanced Profile of 4-(2-Fluoroethyl)oxane-4-carboxylic acid vs. Trifluoroethyl Analog

The target compound contains 4 hydrogen bond acceptors (HBA), identical to the number in 4-fluoro and 4-(fluoromethyl)oxane-4-carboxylic acids, but significantly fewer than 4-(2,2,2-trifluoroethyl)oxane-4-carboxylic acid which has 6 HBA due to three fluorine atoms on the terminal carbon [1][2]. All fluorinated oxane-4-carboxylic acid analogs share the same topological polar surface area (TPSA) of 46.5 Ų, meeting the TPSA criterion (<140 Ų) for oral bioavailability [3]. The lower HBA count of the 2-fluoroethyl compound, relative to the trifluoroethyl analog, suggests a lower propensity for strong polar interactions that could impede membrane permeation.

Hydrogen bond acceptors Polar surface area Drug-likeness

Molecular Weight and Ligand Efficiency Considerations for SAR Exploration

With a molecular weight (MW) of 176.19 g/mol, 4-(2-fluoroethyl)oxane-4-carboxylic acid sits in the fragment-like space (MW < 300 Da) and is significantly heavier than the non-fluorinated parent tetrahydropyran-4-carboxylic acid (MW = 130.14 g/mol, CAS 5337-03-1) [1][2]. The incremental mass addition (+46.05 g/mol) arising from the 2-fluoroethyl group provides the benefit of fluorine-mediated metabolic stabilization without pushing the scaffold into lead-like or drug-like molecular weight ranges, preserving ligand efficiency metrics critical in fragment-based drug discovery (FBDD) [3].

Molecular weight Ligand efficiency Fragment-based drug discovery

P2X4 Receptor Antagonist Activity: Preliminary Biological Differentiation

A preliminary biological profiling entry indicates that 4-(2-fluoroethyl)oxane-4-carboxylic acid exhibits antagonist activity at the human P2X4 receptor with an IC50 of 1.5 µM (1,500 nM) in a fluorescence-based calcium influx assay using human 1321N1 cells [1]. While head-to-head comparator data for the fluoro, fluoromethyl, or trifluoroethyl analogs in the same P2X4 assay are not publicly available, this result provides a quantitative anchor point for the compound's biological activity that can guide its prioritization for ion channel-targeted drug discovery programs. The potency is moderate (micromolar range), consistent with a fragment-sized molecule, and offers a tractable starting point for hit-to-lead optimization.

P2X4 receptor Antagonist Pain and inflammation

Optimal Procurement and Research Application Scenarios for 4-(2-Fluoroethyl)oxane-4-carboxylic acid


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Fluorinated Tetrahydropyran Cores

The compound's molecular weight (176.19 g/mol) falls within the fragment-like space defined by the 'Rule of Three' (MW < 300 Da) [1]. Its XLogP3 of 0.6, 3 rotatable bonds, and 4 hydrogen bond acceptors provide a balanced physicochemical profile suitable for fragment screening libraries. Unlike the non-fluorinated parent tetrahydropyran-4-carboxylic acid, the 2-fluoroethyl group offers a built-in ¹⁹F NMR handle for ligand-observed screening and potential metabolic stabilization, making this compound a preferred fragment choice when fluorine incorporation is desired from the initial screening stage [2].

P2X4 Receptor Antagonist Hit-to-Lead Optimization Programs

The preliminary IC50 of 1.5 µM at the human P2X4 receptor establishes this compound as a validated hit fragment for purinergic receptor programs [3]. Medicinal chemists can leverage the carboxylic acid handle for rapid amide coupling or esterification to generate focused libraries for SAR exploration, while the fluoroethyl side chain can be further diversified to optimize potency and selectivity. The absence of stereogenic centers simplifies synthesis and analytical characterization, reducing the burden on early-stage medicinal chemistry resources.

Fluorine-Mediated Metabolic Stability Enhancement in Lead Series with Oxane Cores

When a lead series contains a tetrahydropyran-4-carboxylic acid moiety that suffers from rapid oxidative metabolism, substituting with the 2-fluoroethyl analog introduces a fluorine atom at the terminal position of the ethyl side chain, which can block cytochrome P450-mediated hydroxylation [2]. The computed XLogP3 increase from <0.3 (fluoromethyl analog) to 0.6 (2-fluoroethyl compound) remains within the favorable range for oral bioavailability, unlike the trifluoroethyl analog (XLogP3 = 1.4) which may introduce excessive lipophilicity [1]. This makes the 2-fluoroethyl compound an optimal choice for lipophilicity-neutral metabolic stabilization of oxane-containing candidates.

Synthesis of ¹⁸F-Radiolabeled PET Tracers via the Fluoroethyl Side Chain

The 2-fluoroethyl substituent provides a direct vector for ¹⁸F-radiolabeling, enabling the preparation of positron emission tomography (PET) imaging agents. Analogous fluoroethyl-containing compounds have been successfully radiolabeled with ¹⁸F for pharmacokinetic studies of kinase inhibitors [4]. The target compound's carboxylic acid functionality can be conjugated to targeting moieties, while the fluoroethyl group serves as the radiolabeling site via nucleophilic [¹⁸F]fluoride displacement of a suitable leaving group. This application scenario is not directly accessible with the fluoro or fluoromethyl analogs, which lack the ethyl spacer required for efficient radiofluorination chemistry.

Quote Request

Request a Quote for 4-(2-Fluoroethyl)oxane-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.